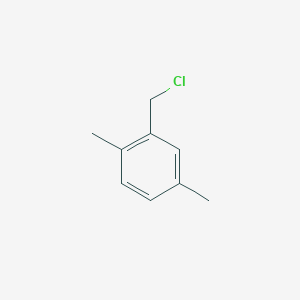

2,5-Dimethylbenzyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECXPZGFZFGDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061177 | |

| Record name | 2-Chloromethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-45-3 | |

| Record name | 2,5-Dimethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloromethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethylbenzyl Chloride from p-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylbenzyl chloride, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients. The primary synthetic route detailed is the chloromethylation of p-xylene, a cost-effective and scalable process. This document outlines the underlying reaction mechanism, presents various experimental protocols, and summarizes quantitative data to allow for procedural comparison. Furthermore, visual diagrams of the reaction pathway and a general experimental workflow are provided to facilitate a deeper understanding of the synthesis.

Introduction

This compound, also known as 1-(chloromethyl)-2,5-dimethylbenzene, is a versatile organic compound widely utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a substituted aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. One notable application is in the synthesis of Spirotetramat, a potent insecticide.[1] The straightforward synthesis of this compound from the readily available starting material p-xylene makes it an economically attractive intermediate for industrial-scale production.

The most common and direct method for the synthesis of this compound is the Blanc chloromethylation reaction of p-xylene.[2] This electrophilic aromatic substitution reaction involves the treatment of p-xylene with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.

Reaction Mechanism and Signaling Pathway

The chloromethylation of p-xylene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of formaldehyde with a proton source (concentrated HCl) and a Lewis acid catalyst, such as zinc chloride. This generates a highly electrophilic species, likely a chloromethyl cation or a related complex. The electron-rich p-xylene ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation of the arenium ion restores the aromaticity of the ring, yielding the final product, this compound.

Caption: Reaction pathway for the chloromethylation of p-xylene.

Experimental Protocols

Several protocols for the chloromethylation of p-xylene have been reported, with variations in the source of formaldehyde, catalyst, reaction temperature, and duration. Below are detailed methodologies from notable sources.

Protocol 1: Using Formalin and Hydrochloric Acid

This classic procedure utilizes an aqueous solution of formaldehyde (formalin) and concentrated hydrochloric acid.

Materials:

-

p-Xylene

-

37% Formalin (aqueous formaldehyde solution)

-

Concentrated Hydrochloric Acid

-

Hydrogen Chloride gas (optional)

-

Ether

-

Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, combine one mole of p-xylene with an equal weight of 37% formalin (approximately 1.3 moles of formaldehyde).

-

Add five times the weight of p-xylene of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

For improved yields, introduce a stream of hydrogen chloride gas into the reaction mixture throughout the reaction period.

-

Maintain the reaction at 60-70°C for 7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.[3]

Protocol 2: Using Paraformaldehyde and a Phase Transfer Catalyst

This method employs paraformaldehyde as the source of formaldehyde and a phase transfer catalyst to enhance the reaction rate.

Materials:

-

p-Xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (37%)

-

Benzyltriethylammonium chloride (or other suitable phase transfer catalyst)

Procedure:

-

To a 3L four-necked flask equipped with a condenser, thermometer, and dropping funnel, add 541 g (5.1 mol) of p-xylene, 1830 g (18.6 mol) of 37% concentrated hydrochloric acid, and 11.4 g (0.05 mol) of benzyltriethylammonium chloride.[1]

-

Heat the mixture to 50°C while stirring.

-

Slowly add 317.5 g (4.02 mol) of a 37-40% formaldehyde aqueous solution.

-

After the addition is complete, raise the temperature to 80°C and maintain for a specified reaction time.

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

The resulting p-xylene solution containing this compound can be used directly in subsequent reactions or purified.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Reactant Molar Ratios

| p-Xylene (mol) | Formaldehyde (mol) | Hydrochloric Acid (mol) | Catalyst (mol) | Reference |

| 1 | 1.3 | - | - | [3] |

| 1 | 0.1 - 1.0 | 1 - 10 | - | [1] |

| 5.1 | 4.02 | 18.6 | 0.05 (Benzyltriethylammonium chloride) | [1] |

| 0.6 | 0.6 | - | - | [4] |

Table 2: Reaction Conditions and Yields

| Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (%) | Reference |

| 60-70 | 7 | None specified | - | - | [3] |

| 80 | - | Benzyltriethylammonium chloride | >75 (overall for a four-step synthesis) | >99.0 (final product) | [1] |

| 100 | 8 | Zinc Chloride | 92.3 | 99.3 | [4] |

| 140 | 8 | Zinc Chloride | 92.3 | 99.3 | [4] |

| 100 | 12 | Zinc Chloride | 92.3 | 99.3 | [4] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Side Reactions and Purification

A common side reaction in chloromethylation is the formation of diarylmethane derivatives through the subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. In the case of p-xylene, this can lead to the formation of bis(2,5-dimethylphenyl)methane. Over-chloromethylation can also occur, leading to the formation of dichloromethylated products. The choice of catalyst and reaction conditions can influence the extent of these side reactions. For instance, strong Lewis acids like aluminum chloride may promote the formation of diarylmethane byproducts.[3]

Purification of this compound is typically achieved by vacuum distillation. This method is effective in separating the desired product from unreacted starting materials, higher boiling point side products, and non-volatile impurities. The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

p-Xylene: Flammable liquid and harmful if inhaled or absorbed through the skin.

-

Formaldehyde: A known carcinogen and toxic by inhalation and ingestion.

-

Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns.

-

Hydrogen Chloride Gas: Toxic and corrosive.

-

This compound: A lachrymator and should be handled with care.

It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and to follow all institutional safety guidelines.

References

- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]

Physical and chemical properties of 2,5-Dimethylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dimethylbenzyl chloride. The information is intended to support researchers, scientists, and professionals in drug development and other scientific endeavors who may be working with this compound. This document presents key data in a structured format, details relevant experimental protocols, and provides visualizations to clarify complex processes.

Compound Identification and Physical Properties

This compound, also known as 1-(chloromethyl)-2,5-dimethylbenzene, is an aromatic organic compound. It is a colorless liquid with a pungent odor.[1] The fundamental identification and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 824-45-3[2] |

| EC Number | 212-529-6[2] |

| MDL Number | MFCD00000902[2] |

| InChI | 1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3[2] |

| InChIKey | PECXPZGFZFGDRD-UHFFFAOYSA-N[2] |

| SMILES | Cc1ccc(C)c(CCl)c1[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁Cl[2] |

| Molecular Weight | 154.64 g/mol [2] |

| Appearance | Colorless, clear liquid[1] |

| Odor | Pungent[1] |

| Boiling Point | 221-226 °C (lit.)[2][3] |

| Density | 1.046 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index (n20/D) | 1.537 (lit.)[2][3] |

| Flash Point | 66 °C (150.8 °F) - closed cup[2] |

Chemical Reactivity and Stability

This compound is a reactive compound commonly used as an intermediate in organic synthesis.[1] Its reactivity is primarily centered around the benzylic chloride functional group.

It is known to undergo low-temperature Friedel-Crafts step-growth polymerization reactions.[2] The reaction conditions for such polymerizations can influence the molecular weight, linearity, glass transition temperature, and crystalline properties of the resulting polymer.[2]

The compound is stable under normal conditions. However, it is incompatible with bases, alcohols, amines, and metals.[2] Exposure to moist air or water should be avoided. It should be kept away from open flames, hot surfaces, and sources of ignition. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the chloromethylation of p-xylene. A representative experimental protocol is detailed below.

Chloromethylation of p-Xylene [4]

-

Materials:

-

p-xylene

-

Concentrated hydrochloric acid (37%)

-

Formaldehyde solution (37-40%)

-

Benzyltriethylammonium chloride (catalyst)

-

-

Procedure:

-

To a 500 mL four-necked flask equipped with a condenser, thermometer, and dropping funnel, add 54 g (0.5 mol) of p-xylene, 200 g (2.0 mol) of 37% concentrated hydrochloric acid, and 2.3 g (0.01 mol) of benzyltriethylammonium chloride.[4]

-

Heat the mixture to 50 °C with stirring.[4]

-

Add 35 g (0.4 mol) of a 37-40% formaldehyde aqueous solution dropwise.[4]

-

After the addition is complete, raise the temperature to 80 °C and maintain the reaction for 8 hours.[4]

-

Cool the reaction mixture to below 50 °C.[4]

-

Separate the organic layer and wash it with water until neutral. The resulting p-xylene solution of this compound can be used directly in subsequent reactions or purified.[4]

-

Caption: Synthesis workflow for this compound.

Purification

Crude this compound can be purified by washing followed by vacuum distillation. This procedure is effective at removing acidic impurities and water.[5]

-

Procedure:

-

Transfer the crude this compound to a separatory funnel.

-

Wash with an equal volume of 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel to release any evolved CO₂. Shake vigorously for 2-3 minutes.[5]

-

Separate the layers and discard the aqueous layer.

-

Wash the organic layer with deionized water, followed by a wash with brine.[5]

-

Transfer the organic layer to a clean, dry flask and dry over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[5]

-

Filter the dried solution into a round-bottom flask suitable for distillation.

-

Perform vacuum distillation, collecting the fraction at the appropriate boiling point for the applied pressure.[5]

-

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of typical spectroscopic data.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Data available in various databases. A general procedure for acquiring NMR spectra involves dissolving the sample in a deuterated solvent, such as CDCl₃, and analyzing on a spectrometer (e.g., 300 or 500 MHz).[6] |

| ¹³C NMR | Spectral data is available, often acquired in CDCl₃.[7][8] |

| Infrared (IR) | IR spectra can be obtained using techniques such as ATR-Neat.[9][10] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available. The molecular ion peak and fragmentation pattern are key for identification.[11][12] |

Reactivity Profile and Applications

This compound is a valuable building block in organic synthesis. Its primary application lies in its use as an electrophile in Friedel-Crafts alkylation reactions to introduce the 2,5-dimethylbenzyl group onto aromatic rings.[13][14]

Friedel-Crafts Alkylation

In a typical Friedel-Crafts alkylation, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13] The reaction proceeds through the formation of a benzyl carbocation, which then undergoes electrophilic aromatic substitution.[13][14]

Caption: Generalized scheme for Friedel-Crafts alkylation.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.

In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Do not induce vomiting if swallowed.

References

- 1. 2 5-Dimethyl Benzyl Chloride (824-45-3) - Kavya Pharma [kavyapharma.com]

- 2. This compound 98 824-45-3 [sigmaaldrich.com]

- 3. This compound | 824-45-3 [chemicalbook.com]

- 4. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound(824-45-3) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2,5-Dimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,5-Dimethylbenzyl chloride (CAS No: 824-45-3). It details the physicochemical properties, spectroscopic data, and experimental protocols relevant to its synthesis and identification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile chemical intermediate.

Introduction

This compound, with the chemical formula C₉H₁₁Cl, is an aromatic organic compound.[1][2][3] It is a substituted toluene derivative where the benzene ring is functionalized with two methyl groups at positions 2 and 5, and a chloromethyl group at position 1. This compound is typically a clear, colorless to pale yellow liquid with a pungent odor.[1][4] Due to its reactive benzylic chloride group, it serves as a crucial building block in various organic syntheses.[1][4] It is particularly noted for its application in Friedel-Crafts reactions and the synthesis of polymers, pharmaceuticals, and agrochemicals.[4][5][6]

Structural Analysis and Identification

The unique structure of this compound dictates its chemical reactivity and physical properties. Accurate identification is paramount for its effective use in synthesis.

Chemical Structure

The molecular structure consists of a benzene ring substituted with two methyl groups and one chloromethyl group.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification, a set of standardized chemical identifiers is used.

| Identifier | Value |

| CAS Number | 824-45-3[6][7][8] |

| Molecular Formula | C₉H₁₁Cl[1][2][3] |

| Molecular Weight | 154.64 g/mol [2][3][9] |

| IUPAC Name | 2-(chloromethyl)-1,4-dimethylbenzene[8][10] |

| InChI | 1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3[5][6][9] |

| InChIKey | PECXPZGFZFGDRD-UHFFFAOYSA-N[5][6][9] |

| SMILES | Cc1ccc(C)c(CCl)c1[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Odor | Pungent, chlorine-like | [1] |

| Boiling Point | 221-226 °C | [6] |

| Density | 1.046 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.537 | [6] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

Aromatic Protons (3H): Signals are expected in the range of δ 7.0-7.3 ppm. Due to the substitution pattern, these would appear as complex multiplets or distinct singlets and doublets.

-

Benzylic Protons (-CH₂Cl, 2H): A sharp singlet is expected around δ 4.5-4.7 ppm.

-

Methyl Protons (-CH₃, 6H): Two distinct singlets are expected around δ 2.2-2.4 ppm for the two non-equivalent methyl groups.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms.

Carbon Atom Expected Chemical Shift (δ, ppm) Quaternary Aromatic Carbons 135-140 CH Aromatic Carbons 128-132 Benzylic Carbon (-CH₂Cl) 45-50 | Methyl Carbons (-CH₃) | 18-22 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Alkyl) | Stretching | 2850-3000[2] |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-H (Alkyl) | Bending | 1375-1450[2] |

| C-Cl | Stretching | 600-800[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| Ion | m/z Value | Description |

|---|---|---|

| [M]⁺ | 154/156 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |

| [M-Cl]⁺ | 119 | Loss of a chlorine radical (often the base peak) |

| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of benzyl compounds |

Experimental Protocols

Synthesis: Chloromethylation of p-Xylene

A common method for synthesizing this compound is the Blanc chloromethylation of p-xylene.[7] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Charging the Reactor: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet is charged with p-xylene, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).[7]

-

Reaction: Concentrated hydrochloric acid is added slowly to the stirred mixture.[7] The reaction is then heated (typically to 60-80°C) and stirred for several hours until completion, which can be monitored by Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

-

Purification: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Workflow

A standard workflow is employed to confirm the identity and purity of the synthesized product.

Caption: Workflow for the characterization of this compound.

Reactivity and Applications

This compound is a versatile reagent in organic chemistry primarily due to the reactivity of the benzylic chloride. It readily undergoes nucleophilic substitution reactions.

Caption: General nucleophilic substitution pathway.

Its primary applications include:

-

Polymer Chemistry: It is used in Friedel-Crafts step-growth polymerization reactions.[5][6]

-

Intermediate Synthesis: It serves as a key intermediate in the production of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.

Conclusion

This guide has provided a detailed technical overview of this compound, covering its structural analysis, physicochemical properties, spectroscopic characterization, and synthetic protocols. The data and diagrams presented herein are intended to equip researchers and professionals with the necessary information for the confident identification and application of this important chemical compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. 2-Methylbenzyl chloride(552-45-4) 1H NMR [m.chemicalbook.com]

- 4. Synthesis of p-Xylenechloride from Toluene by Chloromethylation - Search - 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]

- 5. This compound [webbook.nist.gov]

- 6. This compound 98 824-45-3 [sigmaaldrich.com]

- 7. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(824-45-3) 13C NMR [m.chemicalbook.com]

- 10. PubChemLite - this compound (C9H11Cl) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,5-Dimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,5-Dimethylbenzyl chloride, a key intermediate in various chemical syntheses. The document details the seminal synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of chloromethylation reactions of aromatic compounds. The primary method for its synthesis, the Blanc chloromethylation , was first reported by the French chemist Gustave Louis Blanc in 1923.[1][2] This reaction provided a direct and efficient means to introduce a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1][3]

Prior to Blanc's work, the synthesis of benzyl chlorides primarily involved the direct chlorination of toluenes or the conversion of benzyl alcohols.[4] The Blanc reaction, however, offered a more versatile approach for a wider range of aromatic substrates, including p-xylene, the precursor to this compound. This discovery was a significant advancement in synthetic organic chemistry, opening up new pathways for the functionalization of aromatic compounds.[5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acidic conditions protonate formaldehyde, making it a potent electrophile that is then attacked by the electron-rich aromatic ring of p-xylene. The resulting benzyl alcohol is subsequently converted to the corresponding chloride.[1][3] The formation of diarylmethane derivatives is a common side reaction.[1] A significant safety concern with the traditional Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1]

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl | |

| Molecular Weight | 154.64 g/mol | |

| Boiling Point | 221-226 °C (lit.) | [7] |

| Density | 1.046 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.537 (lit.) | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| CAS Number | 824-45-3 | [7][8] |

Historical Synthesis Methods

The primary historical method for the synthesis of this compound is the Blanc chloromethylation of p-xylene.

Blanc Chloromethylation of p-Xylene

This reaction introduces a chloromethyl group onto the p-xylene ring.

Reaction Scheme:

Caption: Blanc Chloromethylation of p-Xylene.

Experimental Protocol (Adapted from historical descriptions and modern variations): [9][10]

Materials:

-

p-Xylene

-

Paraformaldehyde or Formalin (37-40% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Anhydrous Zinc Chloride (catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube, a mixture of p-xylene and anhydrous zinc chloride is prepared.

-

The mixture is heated, typically to around 60°C.

-

A stream of hydrogen chloride gas is passed through the reaction mixture while paraformaldehyde or formalin is added portion-wise.

-

The reaction is maintained at the elevated temperature with continuous stirring until the absorption of hydrogen chloride ceases.

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The organic layer is washed with water and a dilute sodium carbonate solution to neutralize any remaining acid.

-

The washed organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The crude this compound is then purified by vacuum distillation.

Quantitative Data from Modern Adaptations:

| Parameter | Value | Reference |

| Reactant Ratio (p-xylene:formaldehyde) | 1.2 mol : 0.6 mol | [9] |

| Catalyst | Concentrated Hydrochloric Acid | [9] |

| Reaction Temperature | 100 °C | [9] |

| Reaction Time | 8 hours | [9] |

| Pressure | 1 bar | [9] |

| Yield | 91.3% | [9] |

| Purity | 99.2% | [9] |

Synthetic Utility and Reaction Pathways

This compound is a versatile intermediate in organic synthesis. Its primary reactivity stems from the labile benzylic chloride, which can be readily displaced by various nucleophiles.

Conversion to 2,5-Dimethylphenylacetonitrile

A common subsequent reaction is the conversion to 2,5-dimethylphenylacetonitrile, a precursor for pharmaceuticals and other fine chemicals.[11]

Reaction Workflow:

Caption: Synthetic workflow from this compound.

Experimental Protocol for Cyanation (Adapted from CN111072470A): [11]

Materials:

-

p-Xylene solution of this compound

-

Sodium cyanide or Potassium cyanide aqueous solution (10-50%)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

-

The p-xylene solution containing this compound is charged into a reaction vessel.

-

The phase-transfer catalyst and the aqueous solution of sodium or potassium cyanide are added.

-

The mixture is heated with stirring to a temperature between 60-65°C.

-

The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

After completion, the organic layer is separated, washed to neutrality, and can be used directly in the next synthetic step.

Conclusion

The synthesis of this compound is a classic example of electrophilic aromatic substitution, with its historical roots firmly planted in the development of the Blanc chloromethylation reaction. This versatile chemical intermediate continues to be relevant in modern organic synthesis, particularly in the preparation of agrochemicals and pharmaceutical precursors. Understanding its historical synthesis provides valuable context for the evolution of synthetic methodologies and highlights the enduring importance of fundamental organic reactions. The development of modern, safer, and more efficient protocols continues to be an area of active research.

References

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2 5-Dimethyl Benzyl Chloride (824-45-3) - Kavya Pharma [kavyapharma.com]

- 7. This compound | 824-45-3 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermochemical Data for 2,5-Dimethylbenzyl Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2,5-Dimethylbenzyl chloride. A thorough search of publicly available scientific literature and databases has revealed a lack of specific experimental data for the enthalpy of formation and other thermochemical properties of this compound.

While quantitative data for this compound is not available, this guide provides a comprehensive overview of the standard experimental methodologies employed for the determination of thermochemical data for related organochlorine compounds. The protocols detailed below are based on established calorimetric techniques and are intended to serve as a reference for researchers who may wish to undertake such measurements.

Thermochemical Data for this compound

A structured search for the thermochemical data of this compound (CAS No. 824-45-3) did not yield any experimentally determined values for properties such as the enthalpy of formation (ΔHf°), enthalpy of combustion (ΔHc°), or Gibbs free energy of formation (ΔGf°). The following table summarizes the absence of this data.

| Thermochemical Property | Symbol | Value (kJ/mol) | State |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Not Available | Gas |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Not Available | Liquid |

| Standard Enthalpy of Combustion | ΔHc° | Not Available | Liquid |

| Standard Gibbs Free Energy of Formation | ΔGf° | Not Available | Liquid |

Experimental Protocols for the Determination of Thermochemical Data of Organochlorine Compounds

The primary method for determining the standard enthalpy of formation of organic compounds is through combustion calorimetry. For organochlorine compounds, this technique requires special considerations to ensure complete combustion and to account for the formation of mixed chlorine products. The following is a generalized experimental protocol for determining the enthalpy of combustion of a liquid organochlorine compound like this compound using a static-bomb calorimeter.

2.1. Principle

A precisely weighed sample of the organochlorine compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated. To handle the formation of free chlorine and hydrochloric acid, a reducing agent is typically added to the bomb to convert all chlorine species into a single, analyzable form (chloride ions).

2.2. Apparatus

-

Isoperibol Combustion Calorimeter: This type of calorimeter features a constant-temperature jacket surrounding the calorimeter proper. This allows for the precise measurement of heat exchange between the calorimeter and its surroundings.

-

Combustion Bomb: A high-pressure vessel, typically made of stainless steel, capable of withstanding pressures of up to 40 atm. For corrosive products like those from organochlorine combustion, a platinum or tantalum lining is often used.

-

Platinum Crucible: To hold the liquid sample.

-

Firing System: To ignite the sample using a fuse wire.

-

Temperature Measurement System: A high-precision thermometer (e.g., a platinum resistance thermometer) with a resolution of at least 0.001°C.

-

Analytical Balance: With a precision of at least 0.01 mg.

2.3. Materials

-

Oxygen: High purity (99.995% or better).

-

Fuse Wire: Typically platinum or a base metal alloy with a known heat of combustion.

-

Reducing Solution: An aqueous solution of a reducing agent such as arsenious oxide (As₂O₃) or hydrazine dihydrochloride (N₂H₄·2HCl) is placed in the bottom of the bomb to quantitatively reduce any free chlorine (Cl₂) formed during combustion to hydrochloric acid (HCl).

-

Calibrant: Benzoic acid is the standard substance used to determine the heat capacity of the calorimeter system.

2.4. Experimental Procedure

-

Calibration of the Calorimeter:

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

-

The fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

A known volume (e.g., 1 mL) of distilled water is added to the bomb.

-

The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The calorimeter is assembled, and the temperature is monitored until a steady rate of change is observed (the fore-period).

-

The sample is ignited.

-

The temperature is recorded until it reaches a maximum and then begins to cool at a steady rate (the after-period).

-

The bomb is depressurized, and the contents are analyzed to ensure complete combustion.

-

The corrected temperature rise is used, along with the known energy of combustion of benzoic acid, to calculate the effective heat capacity of the calorimeter.

-

-

Combustion of the Organochlorine Sample:

-

A thin-walled glass ampoule is filled with a known mass (0.5 - 1.0 g) of this compound and placed in the crucible.

-

A known volume of the reducing solution (e.g., 10 mL of arsenious oxide solution) is added to the bottom of the bomb.

-

The fuse wire is positioned to ensure ignition of the sample.

-

The bomb is sealed, purged, and filled with oxygen as in the calibration step.

-

The combustion experiment is carried out following the same procedure as for the calibration (steps 2.5 through 2.8).

-

After the experiment, the bomb is opened, and the liquid contents are carefully collected.

-

The solution is analyzed to determine the amounts of nitric acid (from residual nitrogen in the bomb) and any unreacted reducing agent. The concentration of hydrochloric acid is also determined by titration (e.g., with silver nitrate). This allows for correction for the heats of formation of these secondary products.

-

2.5. Data Analysis

-

The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings.

-

The total heat released (q_total) is calculated using the effective heat capacity of the calorimeter (C_cal) and ΔT: q_total = C_cal * ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

-

The heat of reaction for the reduction of free chlorine is also accounted for based on the amount of chloride ion formed.

-

The standard energy of combustion (ΔU_c°) is calculated from the corrected total heat released and the mass of the sample.

-

The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c° using the equation: ΔH_c° = ΔU_c° + Δn_g * RT, where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

Finally, the standard enthalpy of formation (ΔH_f°) of the compound can be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the enthalpy of combustion for an organochlorine compound.

Caption: Workflow for Combustion Calorimetry of Organochlorine Compounds.

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylbenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility. This information is crucial for professionals in chemical synthesis, formulation development, and pharmaceutical research where this compound is utilized as a key intermediate.

Introduction to this compound

This compound, with the CAS number 824-45-3, is an aromatic organochloride. It is a colorless to pale yellow liquid with a characteristic pungent odor. Structurally, it consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a chloromethyl group at position 1. This compound is a versatile reagent in organic synthesis, serving as a precursor for a variety of pharmaceuticals and other fine chemicals.[1] Its reactivity is largely dictated by the benzylic chloride group, which is susceptible to nucleophilic substitution reactions.

Understanding the solubility of this compound is paramount for its effective use in various applications. Proper solvent selection is critical for reaction kinetics, purification processes such as crystallization and chromatography, and for the formulation of stable solutions.

Solubility of this compound: A Qualitative Overview

Currently, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not widely reported in scientific literature. However, based on its chemical structure and available safety data sheets and supplier information, a qualitative understanding of its solubility can be established.

This compound is generally described as being moderately soluble in organic solvents and insoluble in water.[1] This is consistent with its molecular structure, which features a large nonpolar aromatic ring and two methyl groups, rendering the molecule predominantly hydrophobic. The polar chloromethyl group contributes minimally to its overall polarity.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. Based on this, this compound is expected to be more soluble in nonpolar or moderately polar organic solvents and less soluble in highly polar solvents.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High |

| Halogenated | Dichloromethane, Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High |

| Esters | Ethyl acetate | Moderate |

| Ketones | Acetone | Moderate |

| Alcohols | Methanol, Ethanol | Low to Moderate |

| Highly Polar Protic | Water | Insoluble |

This table is based on theoretical considerations and qualitative statements from various sources. Experimental verification is necessary for precise solubility determination.

Experimental Protocols for Determining Solubility

Given the absence of readily available quantitative data, researchers often need to determine the solubility of compounds like this compound experimentally. The following are detailed methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) and distilled water

-

Small test tubes (10 x 75 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise (starting with 0.5 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved droplets or a separate phase.

-

If the compound has dissolved, continue adding the solvent in 0.5 mL increments up to a total of 3 mL, observing for any changes.

-

Record the observation as "soluble," "partially soluble," or "insoluble" at an approximate concentration. For instance, soluble if a clear, single phase is formed; partially soluble if the solution is cloudy or a significant portion remains undissolved; and insoluble if the two phases are clearly distinct.[2][3][4]

Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for accurately determining solubility.[5][6][7][8]

Materials:

-

This compound

-

Selected organic solvent

-

Erlenmeyer flask with a stopper

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed glass vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in an Erlenmeyer flask. The presence of undissolved solute is essential to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solute, or under reduced pressure in a vacuum oven.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Mass of the solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent) = Solubility ( g/100 g solvent) x Density of solvent (g/mL).

-

Quantitative Solubility Determination: Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[9][10][11]

Materials:

-

This compound

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Equipment for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.2, Step 1).

-

Filter the saturated solution as described previously (Section 3.2, Step 2).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the experimental temperature, typically expressed in mol/L or mg/mL.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical relationship of solubility based on polarity.

Conclusion

References

- 1. CAS 824-45-3: this compound | CymitQuimica [cymitquimica.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

Potential Novel Reactions of 2,5-Dimethylbenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzyl chloride is a versatile chemical intermediate with established applications in organic synthesis. This technical guide explores its potential in several novel and established chemical transformations, providing a detailed overview of reaction protocols, quantitative data, and mechanistic pathways. The reactions discussed include a novel photocatalytic reductive homocoupling, a nickel-catalyzed Heck-type reaction, a well-established Friedel-Crafts acylation, and a cyanation reaction. Furthermore, this guide proposes the exploration of various palladium-catalyzed cross-coupling reactions, highlighting the untapped potential of this compound in the synthesis of complex organic molecules relevant to drug discovery and materials science.

Introduction

This compound, a substituted aromatic chloroalkane, serves as a valuable building block in the synthesis of a range of organic compounds. Its reactivity is primarily centered around the benzylic chloride moiety, which is susceptible to nucleophilic substitution and other transformations. While its role in reactions such as Friedel-Crafts polymerizations is known, recent advancements in catalysis have opened new avenues for its application in more complex and selective chemical reactions.[1] This guide aims to provide researchers and drug development professionals with a comprehensive resource on both established and potential novel reactions of this compound, complete with detailed experimental methodologies and data to facilitate further research and application.

Synthesis of this compound

A common method for the synthesis of this compound is through the chloromethylation of p-xylene. A patented procedure describes a pressurized reaction that affords the product in high yield and purity.[2]

Experimental Protocol: Pressurized Chloromethylation of p-Xylene [2]

-

Reaction Setup: In a 500 mL autoclave, sequentially add 127.2 g of p-xylene (1.2 mol, 99%), 79.1 g of concentrated hydrochloric acid (0.78 mol, 36%), and 48.6 g of formalin (0.6 mol, 37%).

-

Reaction Conditions: Close the reactor and initiate stirring. Heat the mixture to 100°C, at which the pressure will rise to approximately 1 bar. Maintain these conditions for 8 hours.

-

Work-up: After the reaction is complete, cool the system to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 50 mL of p-xylene.

-

Purification: Combine the organic layers and wash with a saturated sodium carbonate solution until neutral. The final product, this compound, is obtained by rectification, yielding 85.3 g (91.3% yield) with a purity of 99.2%.[2]

Potential Novel Reactions

This section details potential novel reactions of this compound, drawing from recent advances in catalysis. While the specific use of this compound may not be explicitly reported in all cases, the provided protocols for analogous substrates serve as a strong starting point for its application.

Catalytic Reductive Homocoupling via Zirconocene and Photoredox Catalysis

A recent study has demonstrated the catalytic reductive homocoupling of benzyl chlorides to form bibenzyl skeletons, which are prevalent in many natural products and biologically active compounds.[3][4] This reaction is facilitated by a cooperative catalytic system of zirconocene and a photoredox catalyst under mild conditions.

Proposed Reaction:

Experimental Protocol (Adapted from Tajima et al., 2024) [3][4]

-

Reaction Setup: In a nitrogen-filled glovebox, add Ir(4-MeOppy)3 (photocatalyst, 0.002 mmol, 1.0 mol%), Cp2ZrCl2 (zirconocene catalyst, 0.01 mmol, 5.0 mol%), and this compound (0.2 mmol, 1.0 equiv) to a vial equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add 1,2-dimethoxyethane (DME, 0.4 mL) and Ph2SiH2 (0.3 mmol, 1.5 equiv).

-

Reaction Conditions: Seal the vial and stir the mixture under irradiation with a 40 W blue LED lamp at room temperature for 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to isolate the homocoupled product.

Quantitative Data for a Similar Substrate (4-tert-butylbenzyl chloride): [3]

| Product | Yield |

| Homocoupling Product | 85% |

| Hydrogenated Product | 10% |

Nickel-Catalyzed Heck-Type Reaction with Unactivated Alkenes

A novel nickel-catalyzed intermolecular benzylation of unactivated alkenes has been reported, providing access to functionalized allylbenzene derivatives.[5] This reaction is significant as it employs electronically unbiased aliphatic olefins and proceeds at room temperature, offering high selectivity for 1,1-disubstituted olefins.

Proposed Reaction:

Experimental Protocol (Adapted from Cherney et al., 2011) [5]

-

Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the nickel catalyst by dissolving NiCl2(PCy2Ph)2 in THF.

-

Reaction Setup: To a vial, add the nickel catalyst solution (0.025 mmol, 5 mol%), the alkene (1.0 mmol, 2.0 equiv), and triethylamine (1.0 mmol, 2.0 equiv).

-

Substrate Addition: Add a solution of this compound (0.5 mmol, 1.0 equiv) in THF.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-24 hours.

-

Work-up and Purification: Quench the reaction with the addition of water and extract with an organic solvent. The combined organic layers are dried and concentrated. The product can be purified by flash chromatography.

Quantitative Data for a Similar Substrate (Benzyl chloride with 1-octene): [5]

| Product | Yield |

| 1-Benzyl-1-octene | 85% |

Established Reactions with Detailed Protocols

This section covers established reactions of benzyl chlorides, providing detailed protocols that can be readily applied to this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The acylation of p-xylene (a closely related substrate) with acetyl chloride provides a reliable protocol.[6]

Reaction:

Experimental Protocol (Adapted from a procedure for p-xylene) [6]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 equiv).

-

Reagent Addition: Cool the flask in an ice bath and slowly add acetyl chloride (1.0 equiv) followed by this compound (1.0 equiv).

-

Reaction Conditions: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.

Quantitative Data for the Acylation of p-Xylene: [6]

| Product | Yield |

| 2',5'-Dimethylacetophenone | 135.9% (Note: Yields over 100% may indicate impurities) |

Cyanation to 2,5-Dimethylphenylacetonitrile

The conversion of benzyl chlorides to phenylacetonitriles is a common synthetic transformation. A patent describes the cyanidation of this compound as an intermediate step in a multi-step synthesis.[7]

Reaction:

Experimental Protocol (Adapted from CN111072470A) [7]

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent such as ethanol or a mixture of p-xylene and water.

-

Reagent Addition: Add an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (typically 1.1-1.5 equivalents) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by GC analysis.

-

Work-up: After completion, separate the organic layer. Wash the organic layer with water to remove inorganic salts.

-

Purification: The solvent can be removed under reduced pressure to yield the crude 2,5-dimethylphenylacetonitrile, which can be used in the next step without further purification or purified by distillation.

Quantitative Data (as part of a multi-step synthesis): [7]

| Final Product (after subsequent steps) | Overall Yield | Purity |

| 2,5-Dimethyl phenylacetyl chloride | 75% | >99.0% |

Proposed Future Research: Cross-Coupling Reactions

The versatility of benzyl chlorides in palladium-catalyzed cross-coupling reactions is well-documented. However, the application of this compound in these reactions remains largely unexplored. This presents a significant opportunity for novel synthetic methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. A recent report details the Suzuki-Miyaura coupling of benzyl chlorides.[8]

Proposed Reaction:

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of benzyl chlorides in this reaction is also an area of potential exploration.

Proposed Reaction:

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance.

Proposed Reaction:

Visualizations

Reaction Workflows and Pathways

Caption: Workflow for the proposed catalytic reductive homocoupling.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

This compound is a reactant with significant, yet not fully realized, potential in modern organic synthesis. This guide has detailed protocols for its synthesis and participation in both novel and established reactions, including photocatalytic homocoupling, nickel-catalyzed Heck-type reactions, Friedel-Crafts acylation, and cyanation. The exploration of its use in various palladium-catalyzed cross-coupling reactions is a promising avenue for future research. The information and protocols provided herein are intended to serve as a valuable resource for scientists and researchers in the development of new synthetic methodologies and the creation of novel molecules for pharmaceutical and materials science applications.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Low-Temperature Friedel-Crafts Step-Growth Polymerization of 2,5-Dimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the low-temperature Friedel-Crafts step-growth polymerization of 2,5-dimethylbenzyl chloride. This process yields poly(2,5-dimethyl-p-phenylene), a polymer with a rigid backbone that is of interest for applications in high-performance plastics, and as a precursor for advanced materials. The Friedel-Crafts polymerization of benzyl chlorides is a type of electrophilic aromatic substitution reaction. In this step-growth mechanism, the reaction proceeds through the formation of a benzyl carbocation intermediate, facilitated by a Lewis acid catalyst. This carbocation then undergoes electrophilic attack on the aromatic ring of another monomer or polymer chain, leading to the formation of a new carbon-carbon bond and the elimination of hydrogen chloride. The low-temperature conditions are crucial for minimizing side reactions, such as chain branching and cross-linking, which can lead to insoluble and intractable materials. Careful control of the reaction parameters is essential for achieving a high molecular weight and a narrow polydispersity index.

Data Presentation

The following table summarizes representative data for the low-temperature Friedel-Crafts polymerization of this compound. The data illustrates the influence of key reaction parameters on the resulting polymer properties.

| Entry | Monomer Concentration (M) | [Monomer]:[Catalyst] Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |

| 1 | 0.5 | 100:1 | -20 | 24 | 85 | 12,000 | 2.1 |

| 2 | 0.5 | 100:1 | 0 | 24 | 88 | 10,500 | 2.5 |

| 3 | 0.5 | 50:1 | -20 | 24 | 92 | 15,000 | 1.9 |

| 4 | 1.0 | 100:1 | -20 | 24 | 82 | 11,000 | 2.3 |

Mn: Number-average molecular weight; PDI: Polydispersity Index.

Experimental Workflow

The following diagram outlines the key steps in the low-temperature Friedel-Crafts polymerization of this compound.

Caption: Experimental workflow for the low-temperature polymerization.

Experimental Protocol

Materials

-

This compound (Monomer): Purified by vacuum distillation or recrystallization from hexane.

-

Lewis Acid Catalyst (e.g., Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)): Anhydrous, handled under an inert atmosphere.

-

Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane, or Nitrobenzene): Dried over a suitable drying agent (e.g., CaH₂) and distilled under an inert atmosphere.

-

Methanol (for quenching and precipitation): Reagent grade.

-

Nitrogen or Argon Gas: High purity, for maintaining an inert atmosphere.

Equipment

-

Schlenk line or glovebox for inert atmosphere operations.

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet/outlet, and a dropping funnel.

-

Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).

-

Standard glassware for organic synthesis.

-

Filtration apparatus (e.g., Büchner funnel).

-

Vacuum oven for drying.

Procedure

-

Reaction Setup:

-

All glassware should be oven-dried and assembled hot under a stream of inert gas (nitrogen or argon).

-

The reaction flask is equipped with a magnetic stir bar and sealed with a septum. The flask is connected to the Schlenk line to maintain a positive pressure of inert gas.

-

-

Monomer Solution Preparation:

-

In the reaction flask, dissolve the purified this compound in the anhydrous solvent to the desired concentration (e.g., 0.5 M).

-

-

Cooling:

-

Cool the monomer solution to the target reaction temperature (e.g., -20 °C) using a suitable cooling bath.

-

-

Catalyst Solution Preparation and Addition:

-

In a separate, dry flask under an inert atmosphere, prepare a solution of the Lewis acid catalyst in a small amount of the anhydrous solvent.

-

Slowly add the catalyst solution dropwise to the stirred monomer solution over a period of 15-30 minutes, ensuring the temperature of the reaction mixture does not rise significantly.

-

-

Polymerization:

-

Allow the reaction to proceed at the low temperature with continuous stirring for the desired duration (e.g., 24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

-

Quenching and Polymer Isolation:

-

After the polymerization is complete, quench the reaction by slowly adding methanol to the cold reaction mixture. This will deactivate the catalyst.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Stir the resulting suspension for a few hours to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove any unreacted monomer, catalyst residues, and low molecular weight oligomers.

-

The polymer can be further purified by redissolving it in a suitable solvent (e.g., chloroform or toluene) and reprecipitating it in methanol.

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

-

-

Characterization:

-

The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).

-

The chemical structure of the polymer can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Polymerization Mechanism

The following diagram illustrates the proposed mechanism for the Friedel-Crafts step-growth polymerization of this compound.

Application Notes and Protocols for the Synthesis of Spirotetramat from 2,5-Dimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of spirotetramat, a systemic insecticide, commencing from 2,5-dimethylbenzyl chloride. The synthetic route involves a four-step process: (1) conversion of this compound to 2,5-dimethylphenylacetic acid; (2) subsequent formation of the corresponding acid chloride, 2,5-dimethylphenylacetyl chloride; (3) acylation of ethyl 1-amino-4-methoxycyclohexanecarboxylate; and (4) an intramolecular Dieckmann condensation followed by O-acylation to yield the final spirotetramat product. This protocol includes detailed experimental procedures, safety precautions, and a summary of quantitative data.

Introduction

Spirotetramat is a potent insecticide belonging to the class of tetramic acid derivatives. It acts as an inhibitor of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis, making it effective against a wide range of sucking insects. The synthesis of spirotetramat and its analogues is of significant interest to researchers in agrochemical and pharmaceutical development. This protocol outlines a viable synthetic pathway to spirotetramat, utilizing commercially available this compound as a key starting material. The 2,5-dimethylphenyl moiety is a crucial component of the spirotetramat molecule, and this protocol details its incorporation.

Overall Synthesis Scheme

The overall synthetic pathway from this compound to spirotetramat is depicted below.

Figure 1: Overall synthetic scheme for spirotetramat.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethylphenylacetic Acid

This procedure outlines the conversion of this compound to 2,5-dimethylphenylacetic acid via a carbonylation reaction.[1][2][3]

Materials:

-

This compound

-

Pyridine

-

Palladium(II)bis(triphenylphosphine) diacetate

-

Tert-pentanol

-

Water

-

Carbon monoxide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Nitrogen gas

Procedure:

-

To a high-pressure reactor, add this compound (1 equivalent), pyridine (1.5 equivalents), palladium(II)bis(triphenylphosphine) diacetate (0.001 equivalents), tert-pentanol, and water.

-

Purge the reactor with nitrogen gas three times.

-

Pressurize the reactor with carbon monoxide to the desired pressure and heat the mixture to 70-75°C with stirring.

-

Maintain the reaction under a constant pressure of carbon monoxide until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and carefully vent the excess carbon monoxide in a fume hood.

-

Add an aqueous solution of sodium hydroxide and stir for 1 hour.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify to pH 1 with concentrated hydrochloric acid.

-

The precipitate of 2,5-dimethylphenylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2,5-Dimethylphenylacetyl Chloride

This step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.[4][5]

Materials:

-

2,5-Dimethylphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene or toluene

-

Pyridine (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,5-dimethylphenylacetic acid (1 equivalent) in dry benzene or toluene.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.

-

After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain crude 2,5-dimethylphenylacetyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate

This step involves the acylation of ethyl 1-amino-4-methoxycyclohexanecarboxylate with the previously synthesized acid chloride.

Materials:

-